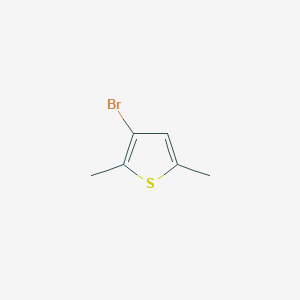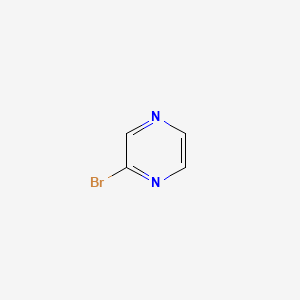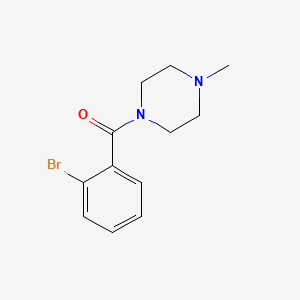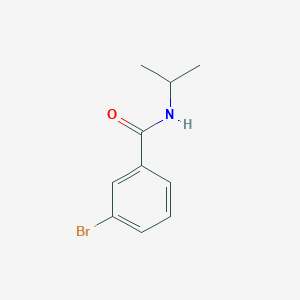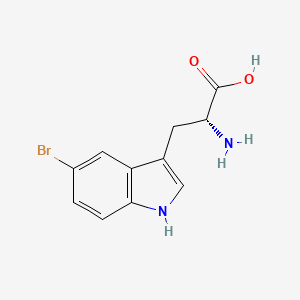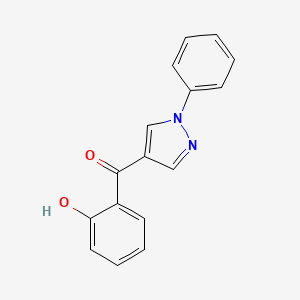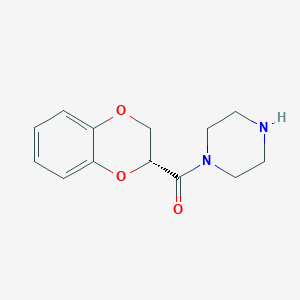
1,4-Bis((1H-imidazol-1-yl)methyl)benzene
説明
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C14H14N4 . It is also known as α,α’-Bis[(1-imidazolyl)methyl]-p-xylene .
Synthesis Analysis
The synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is typically achieved through solvothermal reactions . .Molecular Structure Analysis
The molecular structure of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been analyzed using various techniques . The compound forms a solid state at 20 degrees Celsius .Chemical Reactions Analysis
1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been used in the synthesis of coordination polymers . It has also been used in the construction of metal-organic frameworks .Physical And Chemical Properties Analysis
The compound is a white to almost white powder or crystal . It has a melting point of 130.0 to 134.0 °C . It is soluble in methanol .科学的研究の応用
Synthesis of Coordination Polymers
This compound is used in the synthesis of coordination polymers . For example, it has been used to synthesize three novel coordination polymers with Zn(II) and Cu(II) under solvothermal conditions . These polymers have been characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Luminescence Properties
The luminescence properties of coordination polymers synthesized using this compound have been studied . This makes it a potential candidate for applications in optoelectronics and sensing .
UV-Vis Spectrum Analysis
The UV-vis absorption spectra of coordination polymers synthesized using this compound have been analyzed . This could be useful in the field of materials science, particularly in the development of new materials with unique optical properties .
Synthesis of Metal-Organic Frameworks (MOFs)
1,4-Bis((1H-imidazol-1-yl)methyl)benzene, also known as bix, is used for the synthesis of Metal-Organic Frameworks (MOFs) as an organic ligand molecule . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Catalysts, Dyes, and Functional Materials
This compound is commonly used as a ligand for coordination compounds and as a monomer for coordination polymer materials . It has wide applications in the fields of catalysts, dyes, and functional materials .
Intermediate or Starting Material in Organic Synthesis
It can also be used as an intermediate or starting material in organic synthesis . This makes it a valuable tool in the development of new organic compounds .
Regiocontrolled Synthesis of Substituted Imidazoles
Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The compound 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be used in the regiocontrolled synthesis of these imidazoles .
特性
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((1H-imidazol-1-yl)methyl)benzene | |
CAS RN |
56643-83-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in coordination polymers?
A1: 1,4-Bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in coordination polymers, connecting metal ions to form extended structures. Its two imidazole rings provide nitrogen donor atoms that coordinate to metal centers, while the flexible methylene (-CH2-) groups allow for conformational adaptability, resulting in diverse network topologies. [, , , , ]
Q2: What types of coordination polymers have been synthesized using bix?
A2: Bix has been used to synthesize a wide range of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. These polymers often incorporate various metal ions like Cd(II) [, , , , , ], Zn(II) [, , ], Co(II) [, , , , ], Cu(II) [, ], Mn(II) [], and Ni(II) []. The specific structural features of the resulting polymers depend on the chosen metal ions, additional ligands, and synthetic conditions.
Q3: How does the flexibility of bix influence the structures of the coordination polymers?
A3: The flexibility of the methylene groups in bix allows it to adopt different conformations, leading to diverse coordination modes and network topologies. For example, in some cases, bix adopts a trans conformation, bridging metal centers to create linear chains, while in other cases, it adopts a cis conformation, resulting in the formation of helical structures or more complex frameworks. [, , ]
Q4: What are some of the interesting properties observed in coordination polymers containing bix?
A4: Coordination polymers containing bix exhibit various interesting properties, including:
- Fluorescence: Some bix-containing coordination polymers exhibit strong fluorescence emissions, making them potentially useful for sensing applications. [, , ]
- Magnetic properties: Depending on the metal ions and structural arrangements, bix-containing coordination polymers can exhibit interesting magnetic behaviors, such as antiferromagnetism. [, ]
- Gas sorption: Certain bix-based coordination polymers possess porous structures capable of selectively adsorbing gases like CO2, highlighting their potential for gas separation and storage applications. []
- Proton conductivity: Hourglass-type polyoxometalate-based crystalline materials incorporating bix exhibit good proton conductivity, making them potential candidates for proton-conducting solid electrolytes in fuel cell applications. []
Q5: What is the structural characterization of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
A5:
Q6: What are the potential applications of bix-based materials?
A6: Bix-based coordination polymers and materials show promise for various applications, including:
- Luminescent sensors: Due to their fluorescence properties, some bix-containing polymers can be used for sensing applications, such as detecting specific ions or molecules. [, ]
- Gas storage and separation: Porous coordination polymers containing bix have shown potential for capturing and separating gases like CO2, which is crucial for environmental remediation. []
- Catalysts: The metal centers in bix-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Proton conductors: Specific bix-incorporated materials show promising proton conductivity, making them potential candidates for use in fuel cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



